5-(Tert-butylamino)pyridine-2-carbonitrile

Medicinal Chemistry Drug Design ADME Properties

5-(Tert-butylamino)pyridine-2-carbonitrile (CAS 160017-07-2) is a regiospecifically functionalized pyridine building block with a tert-butylamino group at the 5-position and a carbonitrile at the 2-position. This specific substitution pattern distinguishes it from other positional isomers and is a key determinant in its utility as a versatile small molecule scaffold for medicinal chemistry and kinase inhibitor research.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 160017-07-2
Cat. No. B2877509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butylamino)pyridine-2-carbonitrile
CAS160017-07-2
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESCC(C)(C)NC1=CN=C(C=C1)C#N
InChIInChI=1S/C10H13N3/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7,13H,1-3H3
InChIKeyBDVWUMZERAQKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Tert-butylamino)pyridine-2-carbonitrile (CAS 160017-07-2): A Differentiated Pyridine Scaffold for Kinase-Focused Library Procurement


5-(Tert-butylamino)pyridine-2-carbonitrile (CAS 160017-07-2) is a regiospecifically functionalized pyridine building block with a tert-butylamino group at the 5-position and a carbonitrile at the 2-position . This specific substitution pattern distinguishes it from other positional isomers and is a key determinant in its utility as a versatile small molecule scaffold for medicinal chemistry and kinase inhibitor research . Its core structure, characterized by the C10H13N3 molecular formula and a molecular weight of 175.23 g/mol, provides a defined starting point for constructing diverse heterocyclic libraries [1].

Regioisomeric Purity in Pyridinecarbonitrile Scaffolds: Why Substituting 5-(Tert-butylamino)pyridine-2-carbonitrile with Other Amino-Pyridines Compromises Pharmacophore Integrity


Generic substitution within the tert-butylamino-pyridinecarbonitrile family is not feasible due to the critical impact of regioisomerism on both molecular recognition and physicochemical properties. The specific 5-amino-2-cyano substitution pattern of 5-(Tert-butylamino)pyridine-2-carbonitrile governs its unique electronic distribution and hydrogen-bonding topology, directly influencing target engagement in kinase inhibition [1]. While other isomers like 3-(tert-butylamino)pyridine-2-carbonitrile (CAS 127680-80-2) share the same molecular weight, their divergent substituent positioning leads to measurable differences in lipophilicity and topological polar surface area [2], which are critical parameters for optimizing passive permeability and minimizing off-target binding in cellular assays [3]. Therefore, substituting this compound with a regioisomer or a generic pyridinecarbonitrile analog risks altering the intended structure-activity relationship (SAR) and invalidating comparative biological data.

Quantitative Evidence Guide: Verifiable Differentiation of 5-(Tert-butylamino)pyridine-2-carbonitrile (CAS 160017-07-2) from Regioisomeric and Generic Analogs


Regioisomer-Dependent Lipophilicity: 5-Amino-2-Cyano Pattern Confers a Measurably Lower LogP than the 3-Amino-2-Cyano Isomer

The 5-amino substitution pattern in 5-(Tert-butylamino)pyridine-2-carbonitrile (target) results in a lower computed LogP (XLogP3-AA) of 1.52 compared to the 3-amino-2-cyano isomer, 3-(tert-butylamino)pyridine-2-carbonitrile, which has a higher XLogP3-AA of 2.4 [1][2]. This quantitative difference in lipophilicity, calculated using the same XLogP3 algorithm, is a direct consequence of the regioisomeric arrangement of the amino and cyano groups on the pyridine ring.

Medicinal Chemistry Drug Design ADME Properties

Commercial Purity and Supply Security: 5-Amino-2-Cyano Isomer is Offered at 95% Purity by Multiple Reputable Vendors, Contrasting with the Less Accessible 4-Amino Isomer

5-(Tert-butylamino)pyridine-2-carbonitrile is commercially available from established vendors such as Biosynth (via CymitQuimica) and Leyan with a standard purity specification of minimum 95% . In contrast, a direct commercial source for the 4-tert-butylamino-pyridine-2-carbonitrile (CAS 127680-79-9) regioisomer is less consistently maintained, with supplier data primarily referencing its synthetic utility rather than its availability as an off-the-shelf research compound .

Chemical Sourcing Procurement Medicinal Chemistry

Validated Synthetic Tractability: The Pyridine-2-Carbonitrile Core Enables Efficient Conversion to N-tert-Alkylpyridinecarboxamides via a Patented, High-Yielding Process

The 2-cyano group in 5-(Tert-butylamino)pyridine-2-carbonitrile is a key functional handle that enables its conversion to N-tert.-alkylpyridinecarboxamides via a patented process [1]. This reaction, which involves treating the pyridinecarbonitrile with an alkylating agent in 50-94% sulphuric acid at 0-100 °C, is a validated synthetic route that is not universally applicable to other regioisomers with the cyano group in different positions due to varying electronic and steric effects on reaction kinetics [1].

Organic Synthesis Process Chemistry Library Synthesis

Scaffold Utility in Kinase Inhibition: The 5-Amino-Pyridine-2-Carbonitrile Core is a Recognized Substructural Motif in Patented p38 MAP Kinase and Syk Inhibitors

Patent literature from the European Patent Office explicitly identifies amino-pyridine-containing compounds with a core structure analogous to 5-(Tert-butylamino)pyridine-2-carbonitrile as inhibitors of Spleen Tyrosine Kinase (Syk) and p38 MAP kinase [1][2]. Specifically, the Syk inhibitor patent (EP2704571NWB1) defines a generic formula (IA) that encompasses the 5-amino-2-cyano pyridine scaffold as a key component of the pharmacophore required for binding to the kinase's ATP pocket [1].

Kinase Inhibitors Medicinal Chemistry Inflammation Oncology

Validated Application Scenarios for 5-(Tert-butylamino)pyridine-2-carbonitrile (CAS 160017-07-2) in Early-Stage Drug Discovery and Chemical Biology


Scaffold for Focused Kinase Inhibitor Libraries Targeting Syk and p38 MAP Kinase

The explicit inclusion of the 5-amino-2-cyano pyridine substructure in patents for Syk [1] and p38 MAP kinase [2] inhibitors validates this compound's use as a core scaffold. Medicinal chemists can leverage its unique regioisomeric properties—specifically its lower LogP compared to the 3-amino isomer—to design analogs with potentially improved solubility and metabolic profiles. The compound serves as a privileged starting point for synthesizing focused libraries aimed at modulating these therapeutically relevant kinase targets.

Intermediate for the Synthesis of Pyridinecarboxamide-Derived Chemical Probes

The well-characterized reactivity of its 2-carbonitrile group, as detailed in a patented process for synthesizing N-tert-alkylpyridinecarboxamides [3], establishes this compound as a valuable intermediate. Researchers can utilize this efficient, solvent-free conversion (using 50-94% H2SO4 at 0-100 °C) to rapidly generate a diverse array of carboxamide derivatives. This is particularly useful for generating chemical probes to investigate structure-activity relationships (SAR) around the pyridine core.

Regioisomeric Control in Structure-Activity Relationship (SAR) Studies of Pyridine-Based Inhibitors

The clear, quantifiable differences in physicochemical properties (e.g., a ΔXLogP3-AA of -0.88 vs. the 3-amino isomer [4]) make this compound an essential tool for controlled SAR investigations. Researchers seeking to isolate the impact of a specific substituent vector can use this 5-amino-2-cyano isomer as a defined comparator against its 3- and 4-amino analogs to systematically map the contribution of regioisomerism to target affinity and cellular activity.

Reproducible Building Block for Parallel Synthesis and High-Throughput Experimentation

Its established commercial availability at a defined minimum 95% purity from multiple reputable vendors makes this compound a reliable and scalable choice for parallel synthesis workflows and high-throughput experimentation (HTE). In contrast to less accessible regioisomers, procuring this compound ensures batch-to-batch consistency, reducing variability in SAR data and minimizing lead time for new chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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